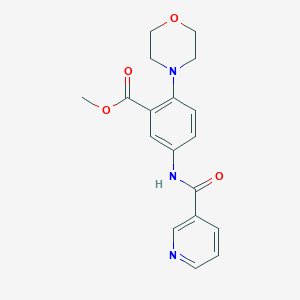![molecular formula C15H22ClN3O B509570 {3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine CAS No. 879020-32-3](/img/structure/B509570.png)
{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C15H22ClN3O It is known for its unique structure, which includes a chloro-substituted phenyl ring and a piperazine moiety with a 3-methylbutanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-nitroaniline: This intermediate can be synthesized by nitration of 3-chloroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitro Group: The nitro group in 3-chloro-4-nitroaniline is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Acylation of Piperazine: Piperazine is acylated with 3-methylbutanoyl chloride in the presence of a base like triethylamine to form 4-(3-methylbutanoyl)piperazine.
Coupling Reaction: The final step involves coupling 3-chloro-4-aminophenylamine with 4-(3-methylbutanoyl)piperazine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of {3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the phenyl ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine: Unique due to its specific substitution pattern and functional groups.
{3-Chloro-4-[4-(2-methylbutanoyl)piperazin-1-yl]phenyl}amine: Similar structure but with a different alkyl chain length.
{3-Chloro-4-[4-(3-methylpentanoyl)piperazin-1-yl]phenyl}amine: Similar structure but with a longer alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, piperazine ring, and 3-methylbutanoyl group makes it a versatile compound for various applications.
属性
IUPAC Name |
1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-11(2)9-15(20)19-7-5-18(6-8-19)14-4-3-12(17)10-13(14)16/h3-4,10-11H,5-9,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQSSIDQJNTSBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509488.png)
![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509491.png)
![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)
![Methyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509539.png)
![Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509540.png)

![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)
![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)
![[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B509564.png)
methanone](/img/structure/B509566.png)
![3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline](/img/structure/B509567.png)
![{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509571.png)
![(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509574.png)
